molecular formula C10H13NO B8345906 1-(2-Aminophenyl)cyclobutanol

1-(2-Aminophenyl)cyclobutanol

Cat. No.: B8345906
M. Wt: 163.22 g/mol
InChI Key: QMMUWNRGGLKYPU-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)cyclobutanol is a cyclobutanol derivative featuring a 2-aminophenyl substituent attached to the cyclobutane ring. The 2-aminophenyl group is a critical moiety, often associated with biological activity, as seen in compounds like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibits antimicrobial effects .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-aminophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H13NO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7,11H2

InChI Key

QMMUWNRGGLKYPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 1-(2-Aminophenyl)cyclobutanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
This compound C₁₀H₁₃NO 163.22 2-aminophenyl Hypothetical: Likely polar, moderate solubility in organic solvents.
1-(4-Bromophenyl)cyclobutanol C₁₀H₁₁BrO 231.10 4-bromophenyl NMR data consistent with cyclobutanol derivatives; used in Pd-catalyzed polymerizations .
1-(2-Hydroxyethyl)cyclobutanol C₆H₁₂O₂ 116.16 2-hydroxyethyl Boiling point: 102°C (2 Torr); density: 1.049 g/cm³; pKa ~14.9 .
1-(3-Pyridinyl)cyclobutanol C₉H₁₁NO 149.19 3-pyridinyl Storage at 2–8°C suggests sensitivity to degradation .
2-Aminocyclobutanol hydrochloride C₄H₁₀ClNO 139.58 2-amino (on ring) Chiral (1R,2S configuration); hydrochloride salt enhances stability .
Key Observations:
  • Solubility: Hydroxyethyl substituents (e.g., 1-(2-Hydroxyethyl)cyclobutanol) improve water solubility, whereas aromatic substituents (e.g., 4-bromophenyl) enhance lipophilicity .
  • Acidity: The pKa of 1-(2-Hydroxyethyl)cyclobutanol (~14.9) suggests weak acidity, typical of alcohols, while the amino group in the target compound may act as a base.

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